molecular formula C21H23FN2O4 B250852 Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate

Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate

Cat. No. B250852
M. Wt: 386.4 g/mol
InChI Key: JZDFMSKUUNPWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate, also known as PF-04457845, is a small molecule antagonist of the G protein-coupled receptor 119 (GPR119). GPR119 is expressed in pancreatic beta cells and intestinal enteroendocrine cells and has been identified as a potential target for the treatment of type 2 diabetes and obesity.

Mechanism of Action

Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate is a selective antagonist of GPR119. GPR119 is a G protein-coupled receptor that is expressed in pancreatic beta cells and intestinal enteroendocrine cells. Activation of GPR119 by endogenous and exogenous ligands leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose tolerance.
Biochemical and Physiological Effects:
Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to stimulate insulin secretion in pancreatic beta cells and increase glucose-dependent insulin secretion in vivo. In addition, Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to increase incretin hormone secretion and improve glucose tolerance in animal models of diabetes and obesity. Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has also been shown to reduce food intake and body weight in animal models of obesity.

Advantages and Limitations for Lab Experiments

Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate is a selective antagonist of GPR119, which makes it a valuable tool for studying the physiological and biochemical effects of GPR119 activation. However, Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate. One area of research could focus on the development of more potent and selective GPR119 antagonists. Another area of research could focus on the use of Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate in combination with other drugs for the treatment of type 2 diabetes and obesity. Finally, future research could focus on the use of Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate in other disease states, such as inflammatory bowel disease and non-alcoholic fatty liver disease.

Synthesis Methods

Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate can be synthesized using a three-step process. The first step involves the reaction of 3-fluorobenzoic acid with propylamine to form 3-fluorobenzamide. The second step involves the reaction of 3-fluorobenzamide with 4-morpholinecarboxylic acid to form 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoic acid. The final step involves the esterification of 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoic acid with propyl alcohol to form Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate.

Scientific Research Applications

Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has been extensively studied for its potential use in the treatment of type 2 diabetes and obesity. It has been shown to stimulate insulin secretion in pancreatic beta cells and increase glucose-dependent insulin secretion in vivo. In addition, Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to increase incretin hormone secretion and improve glucose tolerance in animal models of diabetes and obesity.

properties

Molecular Formula

C21H23FN2O4

Molecular Weight

386.4 g/mol

IUPAC Name

propyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H23FN2O4/c1-2-10-28-21(26)18-14-17(6-7-19(18)24-8-11-27-12-9-24)23-20(25)15-4-3-5-16(22)13-15/h3-7,13-14H,2,8-12H2,1H3,(H,23,25)

InChI Key

JZDFMSKUUNPWPK-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)N3CCOCC3

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.